3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine
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Overview
Description
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine is a chemical compound with the molecular formula C₁₈H₁₇N₃O₂ and a molecular weight of 307.346 g/mol It is a derivative of indole, a heterocyclic aromatic organic compound, and features a nitrophenyl group attached to an ethenyl chain
Preparation Methods
The synthesis of 3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzaldehyde and 3,3-dimethylindole as the primary starting materials.
Condensation Reaction: The 4-nitrobenzaldehyde undergoes a condensation reaction with 3,3-dimethylindole in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the ethenyl linkage between the nitrophenyl group and the indole ring.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group, resulting in the formation of 3,3-dimethyl-2-[2-(4-aminophenyl)ethenyl]-3H-indol-5-amine.
Scientific Research Applications
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly those involving abnormal cell growth.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine can be compared with other similar compounds, such as:
3,3-Dimethyl-2-[2-(4-aminophenyl)ethenyl]-3H-indol-5-amine: This compound is a reduced form of the original compound, with an amino group instead of a nitro group. It exhibits different chemical reactivity and biological activity.
3,3-Dimethyl-2-[2-(4-methoxyphenyl)ethenyl]-3H-indol-5-amine: This compound has a methoxy group instead of a nitro group, leading to variations in its electronic properties and reactivity.
3,3-Dimethyl-2-[2-(4-chlorophenyl)ethenyl]-3H-indol-5-amine:
Properties
CAS No. |
93272-84-5 |
---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3,3-dimethyl-2-[2-(4-nitrophenyl)ethenyl]indol-5-amine |
InChI |
InChI=1S/C18H17N3O2/c1-18(2)15-11-13(19)6-9-16(15)20-17(18)10-5-12-3-7-14(8-4-12)21(22)23/h3-11H,19H2,1-2H3 |
InChI Key |
JXFAUKGIXRZTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N)N=C1C=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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